molecular formula C10H9ClO4 B3119044 Methyl (4-chloro-2-formylphenoxy)acetate CAS No. 24581-96-2

Methyl (4-chloro-2-formylphenoxy)acetate

Cat. No. B3119044
CAS RN: 24581-96-2
M. Wt: 228.63 g/mol
InChI Key: AOOCMMIWDTZPAR-UHFFFAOYSA-N
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Description

“Methyl (4-chloro-2-formylphenoxy)acetate” is a chemical compound with the molecular formula C10H9ClO4 . It has an average mass of 228.629 Da and a mono-isotopic mass of 228.018936 Da . This compound is categorized under Aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H9ClO4 . The molecular weight of this compound is 228.63 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 228.63 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Oxadiazole Derivatives: Methyl (4-chloro-2-formylphenoxy)acetate was used in the synthesis of various oxadiazole derivatives, which were evaluated for their analgesic and anti-inflammatory activities. Some derivatives showed potent analgesic and anti-inflammatory effects in animal studies (Dewangan et al., 2015).

Environmental and Analytical Applications

  • Trace Determination in Environmental Samples: The compound was used in the synthesis of a molecular imprinted polymer for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid, a related compound, in complex matrices such as biological and environmental samples (Omidi et al., 2014).
  • Detection in Water Samples: A method for the determination of related phenoxy herbicides in water samples, including compounds similar to this compound, was developed. This method involved phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).

Agricultural Applications

  • Herbicidal Activity: Geometrical isomers of a compound structurally related to this compound were synthesized and tested for herbicidal activity. Both isomers showed significant effects on broadleaf weeds in soybeans (Hayashi & Kouji, 1990).

Environmental Degradation Studies

  • Ultrasonic Decomposition: The ultrasonic decomposition of a related compound in aqueous solution was studied to understand the mechanism of degradation, which is relevant for environmental remediation (Fujita et al., 2003).

Medicinal Chemistry

  • Synthesis and Antimicrobial Evaluation: Derivatives of this compound were synthesized and evaluated for their antimicrobial activities, showing potential as antibacterial and antifungal agents (Fuloria et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, Methyl acetate, indicates that it is considered hazardous. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(4-chloro-2-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOCMMIWDTZPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Chloro-2-hydroxy-benzaldehyde (30 g, 192 mmol), bromo-acetic acid methyl ester (29.4 g, 192 mmol), K2CO3 (53 g, 384 mmol) and KI (9.6 g, 57 mmol) were mixed in acetone (100 mL). Then the mixture was heated at 80° C. for 30 min. The mixture was filtered and the filtrate was concentrated. The residue was dissolve in ethyl acetate and washed with base aqueous solution (1N NaOH). The organic layer was separated, dried and concentrated to give (4-chloro-2-formyl-phenoxy)-acetic acid methyl ester yellow solid. (44 g)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (4-chloro-2-formylphenoxy)acetate
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